molecular formula C80H60O8Rh2 B2462691 Rhodium(II) 2,2,2-triphenylacetate CAS No. 68803-79-2

Rhodium(II) 2,2,2-triphenylacetate

Cat. No. B2462691
CAS RN: 68803-79-2
M. Wt: 1355.163
InChI Key: UZVCFUCLTZPZQD-UHFFFAOYSA-J
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Description

Rhodium(II) 2,2,2-triphenylacetate is a compound with the CAS Number: 68803-79-2 . It has a molecular weight of 677.58 and its IUPAC name is rhodium (II) 2,2,2-triphenylacetate .


Chemical Reactions Analysis

Rhodium(II) 2,2,2-triphenylacetate has been used in the insertion reaction of aryldiazoacetates with ortho-isopropyl or ortho-ethyl groups . This reaction proceeded site-selectively to afford 2-unsubstituted indane-1-carboxylates in 75%–96% yields .


Physical And Chemical Properties Analysis

Rhodium(II) 2,2,2-triphenylacetate is a solid . It should be stored sealed in a dry place at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Rhodium(II) 2,2,2-triphenylacetate, focusing on six unique applications:

Catalysis in Cycloaddition Reactions

Rhodium(II) 2,2,2-triphenylacetate is widely used as a catalyst in [2+2+2] cycloaddition reactions. These reactions are essential for constructing six-membered rings from three unsaturated molecules, such as alkynes, alkenes, and nitriles. The catalyst’s ability to fine-tune reactivity and selectivity through ligand modification makes it highly effective in achieving chemo-, regio-, diastereo-, and enantioselectivity .

C-H Bond Activation

This compound is also employed in C-H bond activation processes. Rhodium(II) 2,2,2-triphenylacetate facilitates the insertion of nitrenes into C-H bonds, enabling the formation of new C-N bonds. This application is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Amination of Allenes

Rhodium(II) 2,2,2-triphenylacetate serves as a catalyst in the amination of allene carbamates. This process is significant for creating nitrogen-containing heterocycles, which are valuable intermediates in the synthesis of natural products and biologically active compounds .

Aziridination of Allenes

The compound is used in the aziridination of allenes to stereoselectively prepare cyclic carbamates. This reaction is important for producing aziridines, which are versatile intermediates in organic synthesis and can be further transformed into various functionalized molecules .

Enantioselective Cyclopropanation

Rhodium(II) 2,2,2-triphenylacetate is employed in enantioselective cyclopropanation reactions. These reactions are essential for synthesizing chiral cyclopropanes, which are valuable building blocks in the pharmaceutical industry due to their biological activity and structural complexity .

Generation of Cyclic Oxonium Ylides

The compound is also used to generate cyclic oxonium ylides. These ylides are intermediates in various organic transformations, including the synthesis of complex natural products and pharmaceuticals. The ability to generate these intermediates efficiently highlights the versatility of Rhodium(II) 2,2,2-triphenylacetate in organic synthesis .

Safety and Hazards

Rhodium(II) 2,2,2-triphenylacetate is classified under GHS07 . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Rhodium(II) 2,2,2-triphenylacetate is a catalyst that primarily targets various biochemical reactions. It has been used in the amination of allene carbamates, allene aziridination to stereoselectively prepare cyclic cabamates, C-H bond nitrene insertion, enantioselective cyclopropanation, and the preparation of cyclic oxonium ylides .

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactions it catalyzes. For instance, in the amination of allene carbamates, Rhodium(II) 2,2,2-triphenylacetate aids in the insertion of a nitrogen atom into the carbon-hydrogen bond .

Biochemical Pathways

Rhodium(II) 2,2,2-triphenylacetate affects various biochemical pathways depending on the reaction it is catalyzing. For example, in the amination of allene carbamates, it influences the pathway leading to the formation of cyclic cabamates .

Result of Action

The molecular and cellular effects of Rhodium(II) 2,2,2-triphenylacetate’s action depend on the specific reaction it is catalyzing. In general, it enables the formation of new compounds through the reactions it facilitates .

Action Environment

The action, efficacy, and stability of Rhodium(II) 2,2,2-triphenylacetate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. It is typically stored in a dry environment at room temperature .

References:

properties

IUPAC Name

rhodium(2+);2,2,2-triphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGCTLAWFCYESK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30O4Rh
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium(II) 2,2,2-triphenylacetate

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